molecular formula C21H22F3NO3 B1392560 3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde CAS No. 1242904-51-3

3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde

Cat. No. B1392560
M. Wt: 393.4 g/mol
InChI Key: YVIVYJPPKAXAFU-UHFFFAOYSA-N
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Description


3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde is a chemical compound with a complex structure. Let’s explore its various aspects:



Molecular Structure Analysis


The molecular formula of this compound is C~20~H~19~F~3~N~2~O~3~ . It contains a piperidine ring, a benzaldehyde moiety, and a trifluoromethyl-substituted phenyl group. The hydroxy and methoxy substituents contribute to its overall functionality.



Synthesis Analysis


The synthesis of this compound likely involves several steps, including the formation of the piperidine ring, introduction of the trifluoromethyl group, and aldehyde functionalization. Detailed synthetic routes would require further investigation of relevant literature.



Chemical Reactions Analysis


The compound may participate in various chemical reactions, such as nucleophilic substitutions, oxidation, and reduction. Its reactivity depends on the specific functional groups present.



Physical And Chemical Properties Analysis



  • Physical State : It likely exists as a solid or crystalline material.

  • Melting Point : The compound’s melting point would need experimental determination.

  • Solubility : Solubility in different solvents (e.g., water, organic solvents) is essential for understanding its behavior.


Scientific Research Applications

Synthesis and Characterization

  • A related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine. This highlights the use of similar components in synthesizing nitrogen-containing compounds (Wu Feng, 2011).

Chemical Reactions and Properties

  • The compound 2-methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol, obtained through a reaction involving 4-hydroxy-3-methoxybenzaldehyde, demonstrates the potential for creating structurally diverse compounds with unique properties (Lina Zhou et al., 2010).
  • The synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, involving 4-methoxybenzaldehyde, highlights the versatility of such compounds in creating various heterocyclic structures (M. Alotaibi et al., 2018).

Applications in Catalysis and Synthesis

  • Sulfonated Schiff base copper(II) complexes, synthesized using 2-hydroxy-3-methoxybenzaldehyde, showcase the potential of related compounds in catalysis, particularly in the oxidation of alcohols (S. Hazra et al., 2015).
  • The use of 4-methoxybenzaldehyde in the synthesis of aminoxyl-functionalized polythiophene demonstrates the compound's role in the creation of materials with specific electrochemical properties, useful in reactions like the oxidation of alcohols (Ahmed Iragi et al., 1995).

Bioactivity and Pharmaceutical Applications

  • The synthesis and evaluation of novel compounds like N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide derivatives, involving 2-Hydroxy-3-methoxybenzaldehyde, highlight the potential pharmaceutical applications of such compounds in antimicrobial and antifungal activities (Nilay Shah et al., 2016).
  • Mannich bases synthesized with 4-hydroxy-3-methoxybenzaldehyde (vanillin) and their bioactivities, indicate potential applications in cytotoxic, anticancer, and carbonic anhydrase inhibitory effects (H. Gul et al., 2019).

Safety And Hazards



  • Toxicity : Assessing its toxicity profile is crucial for safe handling.

  • Stability : Consider stability under various conditions (light, temperature, air, etc.).

  • Handling Precautions : Use appropriate protective equipment when working with this compound.


Future Directions


Research avenues include:



  • Biological Activity : Investigate its potential as a drug candidate or probe.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance desired properties.

  • Synthetic Optimization : Develop more efficient synthetic routes.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

3-[[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO3/c1-28-19-6-5-15(14-26)11-16(19)13-25-9-7-20(27,8-10-25)17-3-2-4-18(12-17)21(22,23)24/h2-6,11-12,14,27H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIVYJPPKAXAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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